Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative with a complex polycyclic architecture. The compound features a naphtho[1,2-b]furan core substituted at the 2-position with a methyl group and at the 3-position with an isopropyl ester. The 5-position is functionalized with a 2,4-dimethylphenylsulfonamido group, introducing steric and electronic modulation. Such sulfonamide derivatives are often explored for their biological activity, particularly in targeting enzymes like cyclooxygenases (COXs) or kinases, though specific applications for this compound remain understudied in the provided evidence.
Structural characterization of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX for refinement and ORTEP-3 for molecular visualization . These tools enable precise determination of bond angles, torsional conformations, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
propan-2-yl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-14(2)30-25(27)23-17(5)31-24-19-9-7-6-8-18(19)21(13-20(23)24)26-32(28,29)22-11-10-15(3)12-16(22)4/h6-14,26H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGOBERQHKYFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
Sulfonamide derivatives like this compound often act through inhibition of specific enzymes or receptors in biological pathways. They may modulate processes such as:
- Enzyme Inhibition : Compounds in this category frequently inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Receptor Modulation : Some sulfonamides are known to interact with bradykinin receptors, which play roles in pain and inflammation pathways .
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated effective inhibition against various bacterial strains.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation .
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have revealed that the compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies and Research Findings
- Case Study on Pain Management :
-
Antibacterial Efficacy :
- A comparative study assessed the antibacterial activity of several sulfonamide derivatives against common pathogens. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard treatments.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Key Comparative Analysis
Mechanistic Implications
Lipophilicity and Bioavailability : The isopropyl ester and dimethylphenyl group in the target compound likely enhance membrane permeability but reduce aqueous solubility compared to the analog’s methyl ester and fluorophenyl group. This trade-off may influence pharmacokinetics (e.g., oral absorption, half-life).
In contrast, the electron-donating methyl groups in the target compound may reduce acidity, favoring hydrophobic interactions.
Steric Considerations : The 2,4-dimethyl substitution introduces steric hindrance, which might impede binding to flat active sites but enhance selectivity for bulkier pockets.
Limitations of Available Data
The provided evidence lacks explicit experimental data (e.g., IC₅₀, binding affinities) for either compound. Structural comparisons are thus based on physicochemical predictions and substituent chemistry. Further studies using SHELX-refined crystallographic data or molecular docking simulations are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
